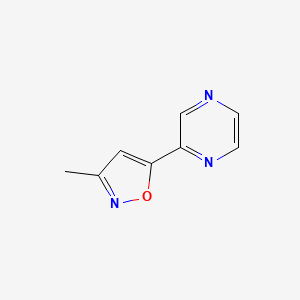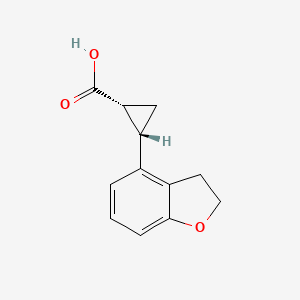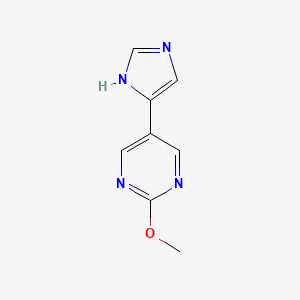
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol is a chemical compound belonging to the class of indolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and fungi . The compound’s structure features a hexahydroindolizine core with two hydroxyl groups at positions 1 and 2, making it a diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol typically involves the use of starting materials such as pipecolic acid or its derivatives. One common synthetic route includes the reduction of pipecolic acid derivatives followed by cyclization to form the indolizidine core . The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Thionyl chloride in an inert solvent like dichloromethane at low temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indolizidine derivatives.
Substitution: Formation of halogenated indolizidine derivatives.
Aplicaciones Científicas De Investigación
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Swainsonine: Another indolizidine alkaloid known for its inhibitory effects on glycosidases.
Castanospermine: An indolizidine alkaloid with potent glycosidase inhibitory activity.
Lentiginosine: An indolizidine alkaloid with similar biological activities.
Uniqueness
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other indolizidine alkaloids .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1S,2S,8aS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H13NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h1-2,6-8,10-11H,3-5H2/t6-,7-,8-/m0/s1 |
Clave InChI |
RXXIKSQLNNXKNN-FXQIFTODSA-N |
SMILES isomérico |
C1C=CCN2[C@@H]1[C@@H]([C@H](C2)O)O |
SMILES canónico |
C1C=CCN2C1C(C(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)






![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)


